molecular formula C11H11IO3 B14904090 Methyl 6-iodochroman-3-carboxylate

Methyl 6-iodochroman-3-carboxylate

Cat. No.: B14904090
M. Wt: 318.11 g/mol
InChI Key: HLMADZUIVCGRNP-UHFFFAOYSA-N
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Description

Methyl 6-iodochroman-3-carboxylate is a chroman-derived compound characterized by a benzodihydropyran (chroman) core structure. Key features include:

  • Substituents: An iodine atom at the 6-position and a methyl ester group at the 3-position of the chroman ring.

Properties

Molecular Formula

C11H11IO3

Molecular Weight

318.11 g/mol

IUPAC Name

methyl 6-iodo-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H11IO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3

InChI Key

HLMADZUIVCGRNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)I)OC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Methyl 6-Chlorooxoindoline-3-Carboxylate (CAS 151056-78-9)
  • Structure : Features a chloro substituent and an oxoindoline core instead of a chroman ring.
  • Properties: Molecular formula C₁₀H₈ClNO₃, purity ≥95%, with applications in research-oriented synthesis .
  • Comparison: The indoline scaffold introduces a five-membered nitrogen-containing ring, altering electronic properties compared to chroman.
Methyl 6-Chloro-5-Methylpyridine-3-Carboxylate (CAS 65169-42-8)
  • Structure : Pyridine ring with chloro and methyl groups at positions 6 and 5, respectively, and a methyl ester at position 3.
  • Properties : Used in nicotinate derivative synthesis .
  • Comparison :
    • The pyridine ring is aromatic and planar, differing from the partially saturated chroman system.
    • Chloro and methyl substituents may enhance lipophilicity but lack the heavy-atom effect of iodine, which is critical in X-ray crystallography or radioimaging applications.

Chroman-Based Esters with Varied Substituents

Methyl 6-Ethoxy-3-Phenyl-3a,4-Dihydro-3H-Chromeno[4,3-c]Isoxazole-3a-Carboxylate
  • Structure : Chroman fused with an isoxazole ring, ethoxy at position 6, and phenyl at position 3.
  • Properties : Single-crystal X-ray data confirms a mean C–C bond length of 0.002 Å and an R factor of 0.042, indicating high structural precision .
  • The fused isoxazole ring introduces additional heteroatoms, enhancing hydrogen-bonding capacity compared to the simpler chroman system.
Methyl 6-Methoxy-2-Indolecarboxylate
  • Structure : Indole ring with methoxy at position 6 and a methyl ester at position 2.
  • Properties : Cited in ATR standard libraries for spectroscopic applications .
  • Comparison :
    • Methoxy groups are electron-donating, contrasting with the electron-withdrawing iodine in the target compound.
    • Indole’s aromatic nitrogen may confer distinct reactivity in electrophilic substitution reactions.

Physical and Chemical Properties

Thermal Stability and Melting Points
  • Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate: Decomposes at 252–253°C, with IR peaks at 1740 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) .
  • Comparison :
    • Iodine’s larger atomic radius may lower melting points compared to chloro derivatives due to reduced crystal packing efficiency.
    • Sulfonyl groups (e.g., in benzodithiazine derivatives) increase thermal stability relative to ester-only functionalities.
Spectroscopic Signatures
  • ¹H-NMR Shifts : For the benzodithiazine derivative, aromatic protons resonate at δ 8.09–8.29 ppm, while methyl groups appear at δ 3.30–3.88 ppm .
  • Comparison :
    • Iodo substituents in chroman esters would likely deshield adjacent protons, causing downfield shifts compared to chloro or methoxy groups.

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